molecular formula C24H20N4O14S4 B1450825 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid CAS No. 14979-11-4

2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid

Cat. No. B1450825
CAS RN: 14979-11-4
M. Wt: 716.7 g/mol
InChI Key: KVJXQZRHQQUTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid, commonly known as Acid Orange 7 or AO7, is a synthetic azo dye1. It is widely used in various industries, including textile, paper, and leather1. It is also used as a biological stain and a pH indicator1.



Synthesis Analysis

The synthesis of AO7 is not explicitly mentioned in the search results. However, as a synthetic azo dye, it is likely produced through a series of chemical reactions involving aromatic amines and diazonium compounds.



Molecular Structure Analysis

The molecular formula of AO7 is C24H20N4O14S42. It has a molecular weight of 716.7 g/mol2. The exact molecular structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving AO7 are not detailed in the search results. As an azo dye, it may undergo reactions typical of this class of compounds, such as reduction to aromatic amines.



Physical And Chemical Properties Analysis

The physical and chemical properties of AO7 are not provided in the search results.


Scientific Research Applications

  • Synthesis and Histological Activity of Novel Azo Ligands : A study by Tunçel, Kahyaoglu, and Çakır (2008) explored the synthesis of novel azo ligands related to 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid and their metal complexes. These compounds showed promising properties for histological applications due to their dying capabilities with certain tissues and high thermal stability (Tunçel, Kahyaoglu, & Çakır, 2008).

  • Organic Salts Assembly and Hydrogen Bonding : Jin et al. (2014) synthesized crystalline organic salts using compounds including 1,5-naphthalenedisulfonic acid, revealing intricate hydrogen bonding and non-covalent interactions. These findings contribute to understanding molecular assemblies and interactions in various chemical contexts (Jin et al., 2014).

  • Fluorescent Metal-Organic Frameworks for Imaging and Sensing : Mohanty et al. (2020) synthesized zinc and cadmium-containing metal-organic frameworks using sulfonic acid analogs like 1,5-naphthalenedisulfonic acid. These frameworks were used for live-cell imaging and sensing of herbicides, highlighting their potential in biological imaging and environmental monitoring (Mohanty et al., 2020).

  • Bismuth Oxido Sulfonato Clusters and Polymers : Senevirathna et al. (2016) synthesized novel bismuth(III) sulfonato compounds using various sulfonic acids, including naphthalenedisulfonic acid. These compounds have applications in materials science and inorganic chemistry (Senevirathna et al., 2016).

  • Potential Anti-AIDS Agents : Mohan, Singh, and Baba (1991) investigated naphthalenesulfonic acid derivatives for their inhibitory effects on HIV-1 and HIV-2. This research suggests potential applications in antiviral therapy, particularly for HIV (Mohan, Singh, & Baba, 1991).

  • Sulfonated Polyimides Synthesis : Chen et al. (2006) synthesized sulfonated polyimides using components including naphthalenedisulfonic acid, which displayed high thermal stability and potential for applications in materials science and engineering (Chen et al., 2006).

Safety And Hazards

The safety and hazards associated with AO7 are not mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling AO7.


Future Directions

The future directions for the use and study of AO7 are not specified in the search results. Given its wide range of applications, it is likely that research will continue into its properties and potential uses.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O14S4/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJXQZRHQQUTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124215
Record name 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid

CAS RN

14979-11-4
Record name 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14979-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Reactant of Route 4
Reactant of Route 4
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Reactant of Route 5
Reactant of Route 5
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid
Reactant of Route 6
Reactant of Route 6
2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.